molecular formula C20H23FN6O B2499204 N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-fluoro-N-methylbenzamide CAS No. 2320208-86-2

N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-fluoro-N-methylbenzamide

Cat. No.: B2499204
CAS No.: 2320208-86-2
M. Wt: 382.443
InChI Key: OYRHVERMVIOMAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a triazolopyridazine derivative featuring a tert-butyl substituent at the 3-position of the triazolo[4,3-b]pyridazine core, an azetidin-3-yl linker, and a 3-fluoro-N-methylbenzamide group. Triazolopyridazines are known for their diverse bioactivities, including antimicrobial and kinase inhibitory properties .

Properties

IUPAC Name

N-[1-(3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-3-fluoro-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN6O/c1-20(2,3)19-23-22-16-8-9-17(24-27(16)19)26-11-15(12-26)25(4)18(28)13-6-5-7-14(21)10-13/h5-10,15H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRHVERMVIOMAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-fluoro-N-methylbenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of triazolopyridazines and exhibits a variety of pharmacological properties, making it a candidate for further research and development.

Chemical Structure and Properties

The chemical structure of this compound includes:

  • A triazole ring fused to a pyridazine ring .
  • An azetidine moiety .
  • A fluorinated benzamide structure.

This unique combination of functional groups contributes to its lipophilicity and stability, which are critical for biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes such as kinases or proteases. This inhibition can lead to altered cellular functions and potential therapeutic effects in diseases where these enzymes are dysregulated.
  • Receptor Modulation : It is hypothesized that the compound can bind to and modulate the activity of G-protein coupled receptors (GPCRs) or ion channels, thereby affecting signal transduction pathways crucial for cellular communication.
  • Nucleic Acid Interaction : The compound may also interact with DNA or RNA, potentially inhibiting replication or transcription processes essential for cell proliferation.

Biological Activity Studies

A series of studies have been conducted to evaluate the biological activity of this compound. Below are summarized findings from various research efforts:

Study FocusFindingsReference
Antimicrobial Activity Exhibited significant activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM.
Cytotoxicity Assessment Demonstrated low toxicity in human embryonic kidney (HEK-293) cells, indicating a favorable safety profile.
Inhibition of Glycogen Synthase Kinase 3 (GSK-3) Showed potential as an inhibitor of GSK-3, which is implicated in various diseases including diabetes and cancer.
Binding Affinity Studies Molecular docking studies indicated strong binding affinity to GLP-1 receptors, suggesting potential in diabetes treatment.

Case Studies

One notable case study involved the synthesis and evaluation of derivatives related to this compound. The study focused on assessing their anti-tubercular properties and cytotoxicity profiles:

  • Synthesis : The derivatives were synthesized using multi-step organic reactions starting from simple precursors.
  • Evaluation : The synthesized compounds were evaluated for their inhibitory concentrations against Mycobacterium tuberculosis, revealing that several derivatives exhibited promising anti-tubercular activity while maintaining low cytotoxicity towards human cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include:

N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide : Core differences: Lacks the tert-butyl group (replaced by methyl) and azetidine linker (replaced by phenyl). Bioactivity: Exhibits moderate antimicrobial activity against E. coli and S. aureus, with MIC values ranging from 16–64 µg/mL.

Heterocyclic Amines (e.g., IQ-type compounds) : Core differences: Contain imidazo[4,5-f]quinoline or carboline scaffolds instead of triazolopyridazine. Toxicity: Highly carcinogenic (classified as Group 2A by IARC), unlike triazolopyridazines, which are designed for therapeutic safety.

Data Table: Structural and Functional Comparison

Compound Core Structure Substituents Bioactivity (MIC, µg/mL) Toxicity
Target Compound Triazolo[4,3-b]pyridazine 3-tert-butyl, azetidine, 3-F-benzamide Not reported Not evaluated
N-(3-(6-Methyl-triazolo)phenyl)benzamide Triazolo[4,3-b]pyridazine 6-methyl, phenyl linker 16–64 (antimicrobial) Low
IQ (imidazo[4,5-f]quinoline) Imidazo-quinoline Methyl, amino groups N/A Carcinogenic

Research Findings and Implications

  • Antimicrobial Activity : The methyl-substituted analog demonstrates that triazolopyridazines with hydrophobic groups (e.g., tert-butyl) may enhance target binding through increased van der Waals interactions. However, excessive bulkiness (tert-butyl) could reduce solubility, offsetting gains in potency .
  • Toxicity Profile: Unlike carcinogenic heterocyclic amines (e.g., IQ), triazolopyridazine derivatives prioritize therapeutic safety. The azetidine linker in the target compound may reduce metabolic activation pathways linked to mutagenicity .

Key Notes and Limitations

  • Empirical data on the target compound’s bioactivity and toxicity are absent; comparisons rely on structural inference.
  • Fluorine substitution may improve metabolic stability but requires validation via pharmacokinetic studies.
  • Further research should prioritize in vitro assays (e.g., kinase inhibition, antimicrobial screens) to validate hypotheses derived from analog studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.